

Reactivity and aromaticity of 5-Bromo-2-chloro-4-methoxypyridine

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Compound of Interest

Compound Name: 5-Bromo-2-chloro-4-methoxypyridine

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An In-depth Technical Guide to the Reactivity and Aromaticity of **5-Bromo-2-chloro-4-methoxypyridine**

Introduction

5-Bromo-2-chloro-4-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique arrangement of substituents—a reactive bromine atom, a chlorine atom, and an electron-donating methoxy group on a pyridine core—allows for a diverse range of selective chemical transformations. The pyridine scaffold is a privileged structure in a vast array of biologically active molecules, and the strategic functionalization of this ring system is a cornerstone of modern synthetic chemistry.^[1]

This guide provides a comprehensive analysis of the reactivity and aromaticity of **5-Bromo-2-chloro-4-methoxypyridine**. We will explore the interplay of electronic effects that govern its reactivity, detailing key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document offers detailed experimental protocols, mechanistic insights, and visual diagrams to aid researchers, scientists, and drug development professionals in the effective utilization of this versatile intermediate.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physicochemical and spectroscopic properties of **5-Bromo-2-chloro-4-methoxypyridine** is crucial for its handling, characterization, and use in

synthesis.

| Property | Value | Reference |
|--|--|-----------|
| Molecular Formula | C ₆ H ₅ BrClNO | [2] |
| Molecular Weight | 222.47 g/mol | [2] |
| CAS Number | 880870-13-3 | [2] |
| Appearance | White solid | [2][3] |
| ¹ H NMR (300 MHz, CDCl ₃) | δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H, OCH ₃) | [2][3] |
| Predicted ¹³ C NMR | Signals expected for 5 unique aromatic carbons and 1 methoxy carbon. | [4] |

Note: The ¹H NMR shows two singlets for the pyridine ring protons and a singlet for the methoxy group protons. The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of both bromine and chlorine.[5]

Aromaticity and Electronic Effects of Substituents

The reactivity of the **5-Bromo-2-chloro-4-methoxypyridine** ring is governed by the interplay of its substituents and the inherent electronic nature of the pyridine nucleus. The nitrogen atom is electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system, which makes the ring less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic attack.[6][7]

The substituents further modulate this reactivity:

- -OCH₃ group (C4): The methoxy group is a strong electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). Its primary influence is to increase electron density on the ring, particularly at the ortho (C3, C5) and para (C6, relative to the methoxy group) positions.

- -Cl group (C2): The chloro group is electron-withdrawing via induction (-I effect) but electron-donating through resonance (+M effect). Overall, it acts as a deactivating group.[8]
- -Br group (C5): Similar to chlorine, the bromo group is an inductively withdrawing and resonance-donating substituent.

The combination of these effects creates a unique electronic landscape that dictates the regioselectivity of various reactions. The electron-deficient nature of the ring is the dominant factor enabling nucleophilic aromatic substitution, while the specific carbon-halogen bonds are the primary sites for metal-catalyzed cross-coupling reactions.

Electronic effects of substituents on the pyridine ring.

Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

The title compound can be synthesized via electrophilic bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in concentrated sulfuric acid.

Experimental Protocol: Synthesis

- Reaction Setup: To a flask cooled in an ice bath, add 2-chloro-4-methoxypyridine (1.0 equiv, 92.6 mmol) and dissolve it in concentrated sulfuric acid (65 mL).[2]
- Reagent Addition: Add N-bromosuccinimide (1.0 equiv, 92.6 mmol) to the solution in batches, maintaining the low temperature.[2]
- Reaction Execution: Stir the reaction mixture, allowing it to warm from 0 °C to 55 °C, and maintain this temperature for 3 hours.[2]
- Work-up: After the reaction is complete, slowly pour the mixture into ice water. Adjust the pH to be alkaline using an 8N aqueous sodium hydroxide solution.[2]
- Extraction: Extract the aqueous layer with chloroform. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]
- Purification: After filtering the desiccant, concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: hexane:ethyl acetate, 9:1 to 5:1) to yield **5-bromo-2-chloro-4-methoxypyridine** as a white solid.[2][3]

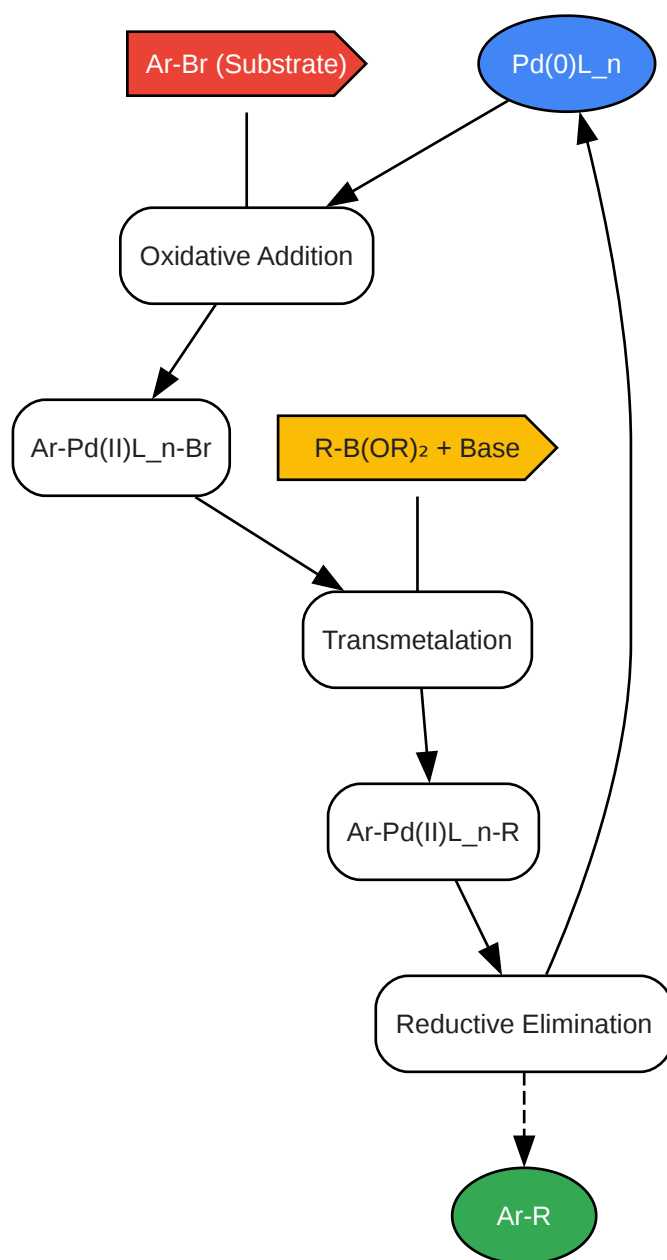
Reactivity and Key Transformations

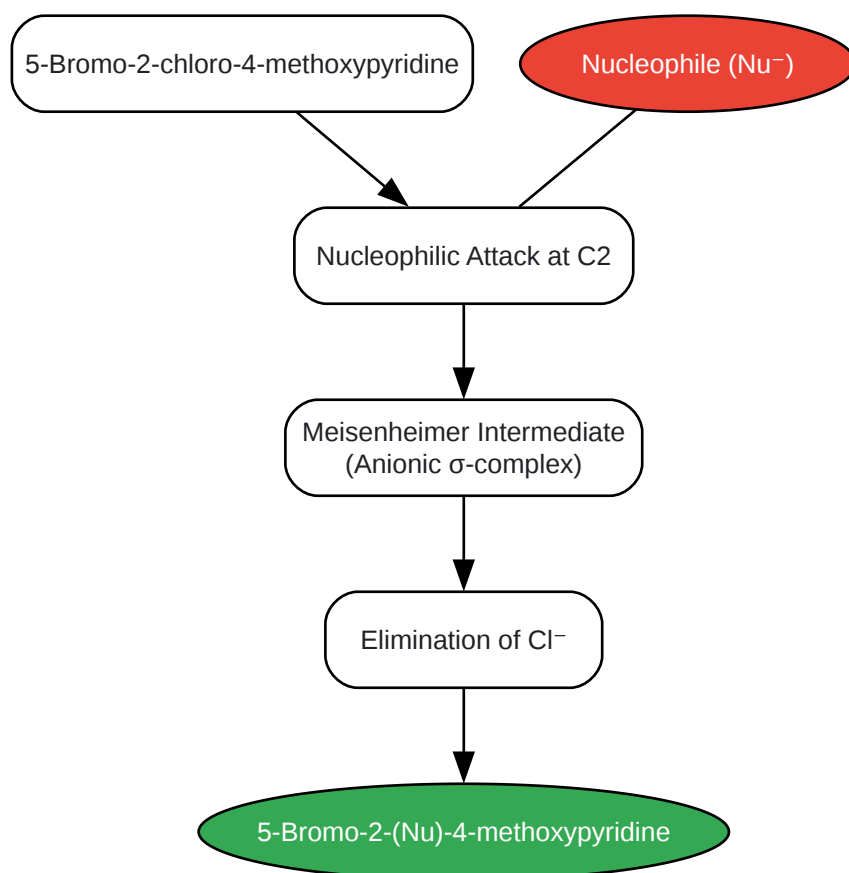
The dual halogen substitution pattern of **5-Bromo-2-chloro-4-methoxypyridine** allows for highly selective and sequential functionalization. The two primary pathways for reaction are palladium-catalyzed cross-coupling, which favors the C5-Br bond, and nucleophilic aromatic substitution, which favors the C2-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.^[9] The reactivity of aryl halides in this step follows the general order: C-I > C-Br > C-Cl > C-F.^[10] This inherent difference in reactivity allows for the highly chemoselective functionalization of the C5-bromo position, leaving the C2-chloro group intact for subsequent transformations.^{[11][12][13]}

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organic halide and an organoboron compound. For **5-Bromo-2-chloro-4-methoxypyridine**, this reaction proceeds selectively at the C5-position.^{[9][14]}





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